molecular formula C11H11F3N4O3 B1389981 [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate CAS No. 1185302-86-6

[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate

Cat. No. B1389981
M. Wt: 304.23 g/mol
InChI Key: MTBZMBJODDSYIK-UHFFFAOYSA-N
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Description

“[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate” is a chemical compound with the empirical formula C11H11F3N4O3 . It is a solid compound . The compound is part of the 1,2,4-oxadiazole family, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate” is characterized by the presence of a 1,2,4-oxadiazole ring and a pyridine ring . The structures of similar anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

“[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis of Diverse Substituted Anilines

  • Scientific Field : Organic Chemistry
  • Application Summary : An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
  • Methods of Application : The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
  • Results : The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Antibacterial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Some 1,2,4-oxadiazole derivatives were found to be effective against certain bacterial and fungal strains .
  • Methods of Application : The synthesized compounds were screened for antibacterial activity .
  • Results : Certain compounds demonstrated activity against E. coli and P. aeruginosa bacterial strains, and others were effective against C. albicans and A. clavatus fungal strains .

3D QSAR Study and Drug Design

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives using the [ (SW) kNN MFA], CoMFA, and CoMSIA techniques .
  • Methods of Application : On the basis of 3D QSAR outcomes, new molecules were designed by substituting different substituents .
  • Results : These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .

Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Some 1,2,4-oxadiazole derivatives have been studied for their potential anticancer activity .
  • Methods of Application : The compounds were synthesized and their anticancer activity was assessed using various in vitro and in vivo models .
  • Results : The results of these studies have shown promising anticancer activity for some of these compounds .

Development of Energetic Materials

  • Scientific Field : Materials Science
  • Application Summary : 1,2,4-oxadiazoles have been utilized for the development of energetic materials .
  • Methods of Application : The compounds are synthesized and then tested for their energetic properties .
  • Results : Some 1,2,4-oxadiazole derivatives have shown promising results in this field .

Fluorescent Dyes

  • Scientific Field : Chemical Engineering
  • Application Summary : 1,2,4-oxadiazoles have been used in the development of fluorescent dyes .
  • Methods of Application : The compounds are synthesized and their fluorescent properties are tested .
  • Results : Some 1,2,4-oxadiazole derivatives have shown promising results as fluorescent dyes .

Treatment of Duchenne Muscular Dystrophy

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy .
  • Methods of Application : The compound ataluren, which contains a 1,2,4-oxadiazole ring, is administered to patients suffering from Duchenne muscular dystrophy .
  • Results : Ataluren has shown promising results in the treatment of Duchenne muscular dystrophy .

Hypertension Medication

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Azilsartan, a 1,2,4-oxadiazole derivative, is applied for hypertension medication .
  • Methods of Application : Azilsartan is administered to patients suffering from hypertension .
  • Results : Azilsartan has shown effectiveness in controlling hypertension .

Parkinson’s Disease Therapy

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Opicapone, a 1,2,4-oxadiazole derivative, was approved as adjunctive therapy of Parkinson disease .
  • Methods of Application : Opicapone is administered to patients suffering from Parkinson’s disease .
  • Results : Opicapone has shown effectiveness in the treatment of Parkinson’s disease .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.C2HF3O2/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;3-2(4,5)1(6)7/h1-2,5-6H,3-4,10H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBZMBJODDSYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate

CAS RN

1185302-86-6
Record name {2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate
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[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate
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[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate

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